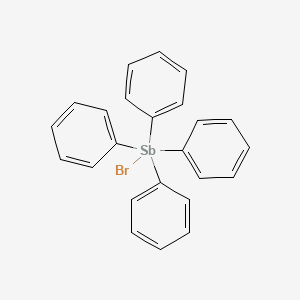

Tetraphenylantimony Bromide

Description

Properties

IUPAC Name |

bromo(tetraphenyl)-λ5-stibane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C6H5.BrH.Sb/c4*1-2-4-6-5-3-1;;/h4*1-5H;1H;/q;;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSXZVCXTGNNFI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)(C4=CC=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrSb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401046144 | |

| Record name | (TB-5-12)-Bromotetraphenylantimony | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401046144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21450-52-2 | |

| Record name | (TB-5-12)-Bromotetraphenylantimony | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21450-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromotetraphenylantimony | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021450522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (TB-5-12)-Bromotetraphenylantimony | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401046144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromotetraphenylantimony | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thermal Stability and Decomposition of Tetraphenylantimony Bromide: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathway of tetraphenylantimony bromide (Ph₄SbBr). As a pentavalent organoantimony compound, its thermal behavior is of significant interest to researchers in organometallic chemistry, materials science, and drug development. This document elucidates the fundamental principles governing its decomposition, drawing upon established concepts in organometallic chemistry and comparative analysis with related compounds. Detailed experimental protocols for thermal analysis are presented, alongside a discussion of the anticipated decomposition products and mechanisms. This guide is intended to serve as a critical resource for scientists and professionals working with or developing applications for organoantimony compounds.

Introduction: The Significance of this compound and its Thermal Properties

This compound, a member of the pentavalent organoantimony(V) halide family, possesses a unique molecular architecture with a central antimony atom bonded to four phenyl groups and one bromine atom. These compounds are valuable reagents and precursors in organic synthesis and materials science. Understanding the thermal stability and decomposition pathways of Ph₄SbBr is paramount for several key reasons:

-

Synthetic Applications: Many synthetic procedures involving organoantimony reagents are conducted at elevated temperatures. A thorough understanding of the decomposition threshold and mechanism is crucial to prevent unwanted side reactions and ensure the integrity of the desired products.

-

Material Science: Organoantimony compounds are explored for applications in catalysis and materials with specific electronic or optical properties. The thermal stability directly dictates the operational window and long-term durability of such materials.

-

Safety and Handling: The decomposition of organometallic compounds can release volatile and potentially hazardous products. Knowledge of the decomposition temperature and byproducts is essential for establishing safe handling and storage protocols.

This guide will delve into the core principles of the thermal decomposition of this compound, providing both theoretical grounding and practical experimental insights.

The Postulated Thermal Decomposition Pathway: A Reductive Elimination Mechanism

While specific, in-depth thermal analysis studies exclusively focused on this compound are not extensively reported in the peer-reviewed literature, a highly probable decomposition pathway can be postulated based on the well-established principles of organometallic chemistry, particularly the concept of reductive elimination .[1][2][3][4] This process is a fundamental reaction in organometallic chemistry where the metal center's oxidation state decreases by two, accompanied by the formation of a new bond between two ligands, which are subsequently eliminated from the metal's coordination sphere.[1][2][3]

For pentavalent organoantimony compounds like this compound, the antimony atom is in the +5 oxidation state. Upon heating, it is expected to undergo reductive elimination to form a more stable trivalent antimony(III) species. A close analog, pentaphenylantimony (Ph₅Sb), has been reported to decompose at 200°C to yield triphenylstibine (Ph₃Sb) and biphenyl. This provides a strong precedent for the anticipated thermal behavior of this compound.

The proposed primary decomposition pathway for this compound is the reductive elimination of bromobenzene (PhBr), leading to the formation of triphenylantimony (Ph₃Sb).

Ph₄SbBr (s) → Ph₃Sb (l/g) + PhBr (g)

This reaction involves the cleavage of an antimony-phenyl and the antimony-bromine bond, with the concurrent formation of a carbon-bromine bond. The triphenylantimony produced is a stable trivalent organoantimony compound.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Analysis of Thermal Stability

To experimentally validate the postulated decomposition pathway and quantify the thermal stability of this compound, a combination of thermoanalytical techniques is indispensable. The following sections outline the key experimental workflows.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. A simultaneous TGA-DSC analysis provides a comprehensive thermal profile.

Experimental Protocol: TGA-DSC Analysis

-

Instrument Preparation:

-

Ensure the TGA-DSC instrument is calibrated for both temperature and mass.

-

Select an inert atmosphere, typically high-purity nitrogen or argon, to prevent oxidation. Set a constant flow rate (e.g., 20-50 mL/min).

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of finely ground this compound into a clean, tared TGA crucible (e.g., alumina or platinum).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Heat the sample at a constant rate, typically 10°C/min, up to a final temperature of approximately 400°C to ensure complete decomposition.

-

-

Data Analysis:

-

TGA Curve: Analyze the TGA curve for mass loss steps. The onset temperature of the mass loss indicates the beginning of decomposition. The percentage of mass loss should be correlated with the expected loss of a bromobenzene molecule.

-

DSC Curve: Analyze the DSC curve for endothermic or exothermic peaks. The melting of this compound will appear as an endothermic peak. The decomposition process itself may be either endothermic or exothermic. The peak temperature of any thermal event should be noted.

-

Expected Results:

Based on available data for this compound, a melting point with decomposition is expected around 204°C . The TGA curve should show a significant mass loss corresponding to the elimination of bromobenzene.

| Parameter | Expected Value |

| Melting Point | ~204°C (with decomposition) |

| Onset of Decomposition (TGA) | ~200-210°C |

| Theoretical Mass Loss (for PhBr) | 30.8% |

Evolved Gas Analysis using Mass Spectrometry (EGA-MS)

To identify the volatile decomposition products, the TGA instrument can be coupled to a mass spectrometer (MS). This technique, known as Evolved Gas Analysis-Mass Spectrometry (EGA-MS), provides real-time analysis of the gases released from the sample as it is heated.

Experimental Protocol: TGA-MS Analysis

-

Instrument Setup:

-

Couple the gas outlet of the TGA to the inlet of the mass spectrometer via a heated transfer line to prevent condensation of the evolved products.

-

Set the mass spectrometer to scan a relevant mass range (e.g., m/z 10-200) to detect the anticipated products.

-

-

TGA Program:

-

Follow the same TGA protocol as described in section 3.1.

-

-

Data Analysis:

-

Correlate the ion currents for specific m/z values with the temperature profile from the TGA.

-

Look for the characteristic mass spectrum of bromobenzene (molecular ion at m/z 156 and 158 in a ~1:1 ratio due to the isotopes of bromine, and fragment ions).

-

Also, monitor for the mass spectrum of triphenylantimony, although its volatility may be lower.

-

Caption: Experimental workflow for TGA-MS analysis.

Characterization of Decomposition Products

Beyond EGA-MS, the non-volatile residue and condensed volatile products from a larger-scale pyrolysis experiment can be analyzed to confirm the decomposition pathway.

Experimental Protocol: Preparative Pyrolysis and Product Analysis

-

Pyrolysis:

-

Heat a larger sample (e.g., 100-500 mg) of this compound in a tube furnace under an inert atmosphere at a temperature just above its decomposition point (e.g., 210-220°C).

-

Collect the volatile products in a cold trap.

-

-

Analysis of Volatile Products:

-

Analyze the contents of the cold trap by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence of bromobenzene.

-

-

Analysis of Non-Volatile Residue:

-

Analyze the solid residue remaining in the pyrolysis tube by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction (XRD) to confirm the formation of triphenylantimony.

-

Conclusion

The thermal stability of this compound is a critical parameter for its safe and effective use in various scientific and industrial applications. While direct, comprehensive thermal analysis data for this specific compound is limited, a robust understanding of its decomposition can be formulated based on the established principles of reductive elimination in pentavalent organoantimony compounds. The primary decomposition pathway is a reductive elimination of bromobenzene to yield triphenylantimony, occurring at approximately 204°C. The experimental protocols outlined in this guide, including TGA-DSC and TGA-MS, provide a clear framework for the detailed investigation of the thermal properties of this compound and related organoantimony compounds. This knowledge is essential for advancing the application of these fascinating molecules in a controlled and predictable manner.

References

-

Khan, A., Azad, A. K., Hussain, I., & Uddin, F. (2010). Synthesis, Characterization and Conductivity Studies of Tetraphenylstibonium Halides and Trihalides. Asian Journal of Chemistry, 22(5), 3583-3590. [Link]

-

Chemistry LibreTexts. (2023). Reductive Elimination. [Link]

-

Mathabhanga College. (2020). [REACTION OF ORGANOMETALLIC COMPOUNDS]. [Link]

-

Sharutin, V. V., Sharutina, O. K., Gerasimova, A. V., & Senchurin, V. S. (2021). Synthesis of tetraphenylantimony 3-fluorophenylacetate from pentaphenylantimony and tri-phenylantimony bis(3-fluorophenyl acetate). Russian Journal of General Chemistry, 91(12), 2415-2418. [Link]

-

Wikipedia. (2023). Organoantimony chemistry. [Link]

Sources

The Genesis of Tetraphenylstibonium Salts: An In-depth Technical Guide to Early Studies

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Cornerstone of Organoantimony Chemistry

This guide delves into the foundational research on tetraphenylstibonium salts, a class of organoantimony compounds that have carved a niche in the broader landscape of organometallic chemistry. While perhaps less ubiquitous than their phosphonium and arsonium counterparts, the early investigations into their synthesis, structure, and reactivity laid crucial groundwork for the development of main-group organometallic chemistry. Understanding these pioneering studies offers valuable insights into the evolution of synthetic methodologies and characterization techniques, providing a robust intellectual framework for contemporary researchers. This document moves beyond a mere recitation of facts, aiming to illuminate the scientific reasoning and experimental intricacies that defined the nascent stages of this fascinating field.

The Dawn of Tetraarylstibonium Salts: A Historical Perspective

The late 19th and early 20th centuries witnessed a burgeoning interest in the chemistry of elements beyond carbon. While the precise first synthesis of a tetraphenylstibonium salt is not definitively documented in a single seminal paper, the groundwork was laid by the broader exploration of organoarsenic and organoantimony compounds. The synthesis of analogous tetraphenylarsonium salts preceded that of their stibonium cousins, providing a roadmap for researchers venturing into the heavier pnictogens.

Pioneering work in the field of organometallic chemistry by chemists such as Henry Gilman in the United States was instrumental in developing the synthetic techniques, particularly the use of organometallic reagents like Grignard reagents, which became pivotal for the construction of these complex structures[1][2]. The early investigations were characterized by meticulous experimental work, often without the aid of modern spectroscopic techniques, relying instead on classical methods of characterization such as elemental analysis, melting point determination, and conductivity measurements.

Foundational Synthetic Methodologies

The early syntheses of tetraphenylstibonium salts were elegant in their approach, relying on the fundamental principles of nucleophilic substitution and organometallic reactivity. Two primary strategies emerged as the most viable routes to these compounds.

The Grignard Route: A Powerful C-Sb Bond Forming Strategy

One of the most significant early methods for the preparation of tetraphenylstibonium salts involved the use of Grignard reagents. This approach leverages the nucleophilic character of the phenyl group in phenylmagnesium bromide to displace halide ions from an antimony(V) precursor. A common precursor for this reaction was triphenylstibine dichloride, which could be readily prepared from triphenylstibine.

Conceptual Workflow: Grignard Synthesis

Caption: Workflow for the synthesis of tetraphenylstibonium bromide via the Grignard reaction.

Detailed Experimental Protocol: Synthesis of Tetraphenylstibonium Bromide via Grignard Reagent [3]

This protocol is a representative example of the Grignard-based synthesis of tetraphenylstibonium bromide.

Step 1: Preparation of Phenylmagnesium Bromide

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Slowly add a solution of bromobenzene in anhydrous diethyl ether through the dropping funnel to initiate the Grignard reaction.

-

Once the reaction starts, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Synthesis of Tetraphenylstibonium Bromide

-

Cool the freshly prepared phenylmagnesium bromide solution in an ice bath.

-

Slowly add a solution of triphenylstibine dichloride in anhydrous diethyl ether to the stirred Grignard reagent.

-

A white precipitate will form.

-

After the addition is complete, continue stirring the mixture at room temperature for one hour.

Step 3: Work-up and Purification

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the excess Grignard reagent and magnesium salts.

-

Separate the ether layer and wash it with water.

-

Dry the ether layer over anhydrous sodium sulfate.

-

Remove the ether by distillation to obtain the crude tetraphenylstibonium bromide.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and ether, to yield white crystals of tetraphenylstibonium bromide.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. The use of anhydrous ether and flame-dried glassware is critical to prevent the quenching of the Grignard reagent, which would significantly reduce the yield of the desired product.

-

Slow Addition: The reaction between the Grignard reagent and triphenylstibine dichloride is exothermic. Slow addition helps to control the reaction temperature and prevent the formation of byproducts.

-

Acidic Work-up: The use of hydrochloric acid is necessary to dissolve the magnesium salts and facilitate the separation of the organic and aqueous layers.

Direct Arylation of Triphenylstibine

Another early and more direct approach involved the reaction of triphenylstibine with an aryl halide, typically bromobenzene, at elevated temperatures. This method, while conceptually simpler, often required harsh reaction conditions and could lead to lower yields and the formation of byproducts. The use of a catalyst, such as aluminum chloride, was sometimes employed to facilitate the reaction[3].

Conceptual Workflow: Direct Arylation

Caption: Workflow for the synthesis of tetraphenylstibonium bromide via direct arylation.

Detailed Experimental Protocol: Synthesis of Tetraphenylstibonium Bromide by Direct Arylation [4]

This protocol outlines a classic high-temperature synthesis of tetraphenylstibonium bromide.

Step 1: Reaction

-

In a round-bottom flask equipped with a reflux condenser, place a mixture of triphenylstibine and bromobenzene.

-

Heat the mixture to a high temperature, for example, 230 °C, for several hours. The reaction mixture will darken.

Step 2: Work-up and Isolation

-

After cooling, pour the dark reaction mixture into water.

-

Boil the aqueous mixture to dissolve the product and treat it with activated charcoal to decolorize the solution.

-

Filter the hot solution to remove the charcoal and any insoluble impurities.

-

Add a saturated aqueous solution of potassium bromide to the hot filtrate.

-

Upon cooling, white crystals of tetraphenylstibonium bromide will precipitate.

Step 3: Purification

-

Collect the crystals by filtration and wash them with cold water.

-

The product can be further purified by recrystallization from hot water or ethanol.

Causality Behind Experimental Choices:

-

High Temperature: The direct reaction between triphenylstibine and bromobenzene has a high activation energy, necessitating elevated temperatures to proceed at a reasonable rate.

-

Use of Potassium Bromide: The addition of potassium bromide provides a common ion (Br⁻) that promotes the crystallization of the sparingly soluble tetraphenylstibonium bromide from the aqueous solution.

-

Activated Charcoal: The high-temperature reaction often produces colored impurities. Activated charcoal is used to adsorb these impurities, resulting in a purer, white product.

Early Characterization Techniques and Findings

In the absence of modern spectroscopic methods, early researchers relied on a combination of physical and chemical techniques to characterize the newly synthesized tetraphenylstibonium salts.

Physical Properties and Elemental Analysis

The primary methods of characterization included melting point determination and elemental analysis. A sharp and reproducible melting point was a key indicator of purity. Elemental analysis, which determines the percentage composition of elements (carbon, hydrogen, and antimony), was crucial for confirming the empirical formula of the compound.

| Compound | Melting Point (°C) | Reference |

| Tetraphenylstibonium Bromide | 202-208 | [4] |

Conductivity Studies: Unveiling the Ionic Nature

Conductivity measurements in solution were instrumental in establishing the ionic nature of tetraphenylstibonium salts. These studies, typically performed in solvents like acetonitrile, demonstrated that these compounds dissociate into a tetraphenylstibonium cation ([Ph₄Sb]⁺) and a halide anion.

A series of studies on tetraphenylstibonium halides (Ph₄SbX, where X = F, Cl, Br, I) revealed that their electrolytic conductivity varies with the halide. For instance, in acetonitrile, tetraphenylstibonium fluoride, chloride, and bromide behave as weak electrolytes, while tetraphenylstibonium iodide is a strong electrolyte[5]. This difference in behavior provides insights into the degree of ion-pairing in solution, which is influenced by the size and polarizability of the anion.

| Compound | Electrolytic Behavior in Acetonitrile |

| Ph₄SbF | Very weak electrolyte |

| Ph₄SbCl | Weak electrolyte |

| Ph₄SbBr | Weak electrolyte |

| Ph₄SbI | Strong electrolyte |

Data from Khan et al.[5]

Early Investigations into Reactivity and Properties

Thermal Stability

Early studies on the thermal stability of organoantimony compounds, including tetraphenylstibonium salts, were often qualitative, noting decomposition upon heating to high temperatures. Pentaphenylantimony, a related compound, was observed to decompose at 200 °C to triphenylstibine and biphenyl[6]. While specific decomposition temperatures for tetraphenylstibonium salts from the earliest literature are scarce, it was generally understood that these were relatively stable crystalline solids at ambient temperature.

Formation of Trihalides

Early investigations also explored the reactivity of tetraphenylstibonium halides with halogens and interhalogen compounds. Conductometric titrations demonstrated that tetraphenylstibonium halides readily react with species like bromine (Br₂), iodine monobromide (IBr), and iodine monochloride (ICl) in acetonitrile solution to form stable trihalide salts, such as [Ph₄Sb][Br₃], [Ph₄Sb][IBr₂], and [Ph₄Sb][ICl₂][5]. These trihalide salts were found to be strong electrolytes in acetonitrile[5].

The Legacy and Future Outlook

The early studies on tetraphenylstibonium salts, conducted with the limited analytical tools of the time, were foundational to the development of organoantimony chemistry. The synthetic methods developed, the characterization of their ionic nature, and the initial explorations of their reactivity provided a crucial starting point for subsequent research. While modern research benefits from a vast array of sophisticated analytical techniques, the fundamental principles established by these pioneering chemists remain relevant. The insights gained from these early investigations continue to inform the design and synthesis of new organoantimony compounds with potential applications in catalysis, materials science, and medicine.

References

-

Wikipedia. Organoantimony chemistry. [Link]

- Khan, A., Azad, A. K., Hussain, I., & Uddin, F. (2010). Synthesis, Characterization and Conductivity Studies of Tetraphenylstibonium Halides and Trihalides. Asian Journal of Chemistry, 22(5), 3583-3590.

-

Fujita, H., Sasamoto, O., Sugita, K., Kitamura, M., & Ouchi, A. (2022). Synthesis and characterization of tetraphenylammonium salts. Scientific Reports, 12(1), 2228. [Link]

-

Fujita, H., Sasamoto, O., Sugita, K., Kitamura, M., & Ouchi, A. (2022). Synthesis and characterization of tetraphenylammonium salts. ResearchGate. [Link]

-

Fujita, H., Sasamoto, O., Sugita, K., Kitamura, M., & Ouchi, A. (2022). Synthesis and characterization of tetraphenylammonium salts. ResearchGate. [Link]

-

Fujita, H., Sasamoto, O., Sugita, K., Kitamura, M., & Ouchi, A. (2022). Synthesis and characterization of tetraphenylammonium salts. PubMed Central. [Link]

-

Wikipedia. Antimony. [Link]

- Khan, A., Azad, A. K., Hussain, I., & Uddin, F. (2010). Synthesis, Characterization and Conductivity Studies of Tetraphenylstibonium Halides and Trihalides. Asian Journal of Chemistry.

-

Khan, A., Azad, A. K., Hussain, I., & Uddin, F. (2010). Synthesis, Characterization and Conductivity Studies of Tetraphenylstibonium Halides and Trihalides. Semantic Scholar. [Link]

- Woods, L. A., & Gilman, H. (1941). Unsymmetrical Organoantimony Compounds (Abstract). Proceedings of the Iowa Academy of Science, 48(1), 251.

- Thepe, T. C., Richard, S. J., Garascia, J., & Patel, A. N. (1977). Improved Methods for the Synthesis of Antimony Triacetate, Triphenylantimony Diacetate, and Pentaphenylantimony.

- Artem'eva, E. V., & Sharutina, O. K. (2018). Synthesis and Structure of Tetraphenylstibonium and Tetraphenylphosphonium Hydrogen Sulfates.

-

Woods, L. A., & Gilman, H. (1941). Unsymmetrical Organoantimony Compounds (Abstract). UNI ScholarWorks. [Link]

- CN101418014A - Method for preparing tetraphenyl phosphoric bromide.

- Nag, E., Kulkarni, A., Gorantla, S. M. N. V. T., Graw, N., Francis, M., Herbst-Irmer, R., Stalke, D., Roesky, H. W., Mondal, K. C., & Roy, S. (2022). Fluorescent organo-antimony compounds as precursors for syntheses of redox-active trimeric and dimeric alkali metal antimonides: an insight into electron transfer reduction processes. Dalton Transactions, 51(2), 568-577.

- Luo, J., et al. (2023). Crystal structures of three salts of the triphenylsulfonium ion.

- BenchChem. (2025).

- Zhang, Y., et al. (2008). Synthesis of tetraphenylphosphonium bromide.

- Roy, S., et al. (2025).

- ChemRxiv. (2022). Controlling Thermal Stability and Volatility of Organogold(I) Compounds for Vapor Deposition with Complementary Ligand Design.

-

Wikipedia. Henry Gilman. [Link]

- Saccone, M., et al. (2025). X-ray crystallographic and computational studies of quaternary ammonium chloride salt complexes with uranyl–salophen compounds. Dalton Transactions.

- Gornitzka, H., et al. (2022).

- Master Organic Chemistry. (2016). Gilman Reagents (Organocuprates)

- CN101775036B - Method for preparing tetraphenylphosphonium bromide by non-solvent method.

- Singh, S., & Singh, J. (2015). Studies on Organ Antimony Compounds. JETIR.

- Web Pages. 8. Wittig Reaction.

- Staples, R. (2025). Getting Crystals Your Crystallographer Will Treasure.

- Al-Kaysi, R. O., et al. (2023). Chiral Teropyrenes: Synthesis, Structure, and Spectroscopic Studies. OSTI.GOV.

- Wisdomlib. (2025). Organoantimony compounds: Significance and symbolism.

- Organic Syntheses. (1986). Henry Gilman.

- YouTube. (2023). The Wittig Reaction in Synthesis.

- Makal, A., & Tchoń, M. (2024). Evolution of structure and spectroscopic properties of a new 1,3-diacetylpyrene polymorph with temperature and pressure.

- Schwarzenbach, D. (2012). The success story of crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 68(Pt 1), 57–67.

- Kim, H. J., & Kim, Y. (2006). Facile Preparation of Trimethylsulfonium Bromide. SciSpace.

- Morin, M. A., Rohe, S., Elgindy, C., & Sherburn, M. S. (2020). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and Z-Boronic acid Pinacol Ester Synthesis. Organic Syntheses, 97, 217–233.

- ResearchGate. (2025). Synthesis, Spectroscopic Properties, and Crystal Structure of the Oxonium Acid (H(OEt2)2)+(Ti2Cl9).

- YouTube. (2018). Organoantimony chemistry | Wikipedia audio article.

Sources

Methodological & Application

Catalytic Applications of Tetraphenylantimony Bromide in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Organoantimony Catalysis

Organoantimony compounds have emerged as versatile platforms in organic synthesis, demonstrating utility in a range of catalytic transformations.[1] Among these, pentavalent organoantimony species, such as tetraphenylantimony bromide, exhibit unique catalytic properties attributable to the Lewis acidic character of the antimony center and the potential for the bromide counter-ion to participate in reaction mechanisms. This document provides detailed application notes and protocols for the use of this compound as a catalyst, with a primary focus on its application in the synthesis of cyclic carbonates from epoxides and carbon dioxide. This transformation is of significant interest due to its atom economy and the value of cyclic carbonates as intermediates, aprotic polar solvents, and electrolytes.[2][3]

Physicochemical Properties of this compound

A thorough understanding of the catalyst's properties is essential for its effective application.

| Property | Value |

| Chemical Formula | C₂₄H₂₀BrSb |

| Molecular Weight | 510.1 g/mol |

| Appearance | White to off-white powder or crystals |

| Melting Point | 215-218 °C |

| Solubility | Soluble in polar organic solvents such as DMF, DMSO; sparingly soluble in chlorinated solvents; insoluble in nonpolar solvents and water. |

Application 1: Synthesis of Cyclic Carbonates via Cycloaddition of CO₂ to Epoxides

The synthesis of cyclic carbonates from the coupling of carbon dioxide with epoxides is a highly atom-economical reaction and a significant area of green chemistry.[2] this compound has been identified as an effective catalyst for this transformation, leveraging the Lewis acidity of the antimony center to activate the epoxide ring.[4]

Mechanistic Insights: A Dual Activation Pathway

The catalytic cycle is proposed to involve a dual activation mechanism. The Lewis acidic pentavalent antimony center coordinates to the oxygen atom of the epoxide, polarizing the C-O bond and rendering the epoxide more susceptible to nucleophilic attack.[5] The bromide anion then acts as the nucleophile, attacking one of the electrophilic carbon atoms of the activated epoxide ring, leading to a ring-opened haloalkoxide intermediate. Subsequent insertion of carbon dioxide into the antimony-alkoxide bond, followed by intramolecular cyclization, yields the cyclic carbonate and regenerates the catalyst.

Caption: Proposed catalytic cycle for the synthesis of cyclic carbonates.

Experimental Protocol: Synthesis of Propylene Carbonate

This protocol details the synthesis of propylene carbonate from propylene oxide and carbon dioxide using this compound as the catalyst.

Materials:

-

This compound (Catalyst)

-

Propylene Oxide (Substrate)

-

Carbon Dioxide (Reagent)

-

High-pressure autoclave equipped with a magnetic stirrer and temperature controller

-

Anhydrous solvent (e.g., N,N-dimethylformamide - DMF, optional)

Procedure:

-

Reactor Preparation: Ensure the autoclave is clean, dry, and properly assembled. Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

-

Charging the Reactor:

-

To the autoclave, add this compound (e.g., 0.5-2 mol% relative to the epoxide).

-

Add the desired amount of propylene oxide. The reaction can be run neat or with a solvent. If using a solvent, add anhydrous DMF.

-

-

Reaction Setup:

-

Seal the autoclave securely.

-

Begin stirring the reaction mixture.

-

Pressurize the reactor with carbon dioxide to the desired pressure (e.g., 10-50 atm). It is crucial to handle pressurized CO₂ with appropriate safety precautions.

-

-

Reaction Conditions:

-

Heat the autoclave to the desired temperature (e.g., 100-150 °C).

-

Maintain the reaction at the set temperature and pressure with continuous stirring for the desired reaction time (e.g., 4-24 hours). The optimal conditions may vary depending on the substrate and catalyst loading.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the autoclave to room temperature.

-

Carefully vent the excess carbon dioxide in a well-ventilated fume hood.

-

Open the autoclave and transfer the reaction mixture to a round-bottom flask.

-

If a solvent was used, remove it under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure cyclic carbonate.

-

Data Summary: Influence of Reaction Parameters

The efficiency of the cycloaddition reaction is influenced by several factors. The following table summarizes typical trends observed in organoantimony-catalyzed systems.

| Parameter | Effect on Conversion/Yield | Rationale |

| Temperature | Increases up to an optimum, then may decrease | Higher temperatures increase reaction rates, but can also lead to side reactions or catalyst decomposition. |

| CO₂ Pressure | Increases | Higher pressure increases the concentration of CO₂ in the reaction medium, favoring the insertion step. |

| Catalyst Loading | Increases | A higher catalyst concentration generally leads to a faster reaction rate. |

| Solvent | Polar aprotic solvents can be beneficial | Solvents like DMF can improve the solubility of the catalyst and reactants, and may help to stabilize charged intermediates. |

Application 2: Potential as a Co-catalyst in Polymerization Reactions

While specific protocols for this compound as a primary initiator for polymerization are not extensively documented, its properties suggest potential as a co-catalyst, particularly in cationic polymerization.[6] In such systems, the Lewis acidic antimony center could act in synergy with other initiators to activate monomers.

Conceptual Workflow: Cationic Polymerization

Caption: Conceptual workflow for cationic polymerization with a co-catalyst.

Further research is warranted to explore the full potential of this compound in this capacity and to develop specific protocols.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed toxicological information and handling procedures.

Conclusion and Future Outlook

This compound is a promising catalyst for the synthesis of cyclic carbonates from epoxides and CO₂, offering a valuable tool for green and sustainable chemistry. Its role as a Lewis acid opens avenues for its application in other organic transformations. Future research will likely focus on expanding the substrate scope, optimizing reaction conditions for milder and more efficient processes, and exploring its potential in other catalytic systems, such as polymerization and other C-C and C-heteroatom bond-forming reactions.

References

-

Catalysts for CO2/epoxide ring-opening copolymerization. PubMed. Available at: [Link]

-

Cycloaddition of CO2 to Epoxides Using Bifunctional Triphenylphosphonium Catalysts. ResearchGate. Available at: [Link]

-

Catalysts for CO2/epoxide ring-opening copolymerization. ResearchGate. Available at: [Link]

-

Synthesis of cyclic carbonates from carbon dioxide and epoxides in the presence of organoantimony compounds as novel catalysts. ACS Publications. Available at: [Link]

-

Pnictogen-Bonding Catalysis: Copolymerization of CO2 and Epoxides on Antimony(V) Platforms. PubMed Central. Available at: [Link]

-

Synthesis of cyclic carbonates from epoxides and CO2. Semantic Scholar. Available at: [Link]

-

Metal-free catalysts for the synthesis of cyclic carbonates through the reaction of CO2 with epoxides. University of Groningen Research Portal. Available at: [Link]

-

Cycloaddition of CO2 to epoxides by highly nucleophilic 4-aminopyridines: establishing a relationship between carbon basicity and catalytic performance by experimental and DFT investigations. Royal Society of Chemistry. Available at: [Link]

-

Bi-functional and mono-component organocatalysts for the ring-opening alternating co-polymerisation of anhydride and epoxide. Royal Society of Chemistry. Available at: [Link]

-

Cationic polymerization. Wikipedia. Available at: [Link]

-

Theoretical Study on Epoxide Ring-opening in CO2/Epoxide Copolymerization Catalyzed by Bifunctional Salen-Type Cobalt(III) Complexes: Influence of Stereoelectronic Factors. MDPI. Available at: [Link]

-

Synthesis of cyclic carbonates from epoxides and CO2. Royal Society of Chemistry. Available at: [Link]

-

How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. PubMed Central. Available at: [Link]

-

Metal–Organic Framework-Based Catalysts: Chemical Fixation of CO2 with Epoxides Leading to Cyclic Organic Carbonates. Frontiers. Available at: [Link]

-

Study on Selected Metal-Organic Framework-Based Catalysts for Cycloaddition Reaction of CO2 with Epoxides: A Highly Economic Solution for Carbon Capture and Utilization. MDPI. Available at: [Link]

-

Synthesis of Cyclic Carbonates from Epoxides and Carbon Dioxide by Using Bifunctional One-Component Phosphorus-Based Organocatalysts. PubMed. Available at: [Link]

-

Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications. Frontiers. Available at: [Link]

-

Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. MDPI. Available at: [Link]

-

Catalytic Strategies for the Cycloaddition of CO2 to Epoxides in Aqueous Media to Enhance the Activity and Recyclability of Molecular Organocatalysts. MDPI. Available at: [Link]

-

Structural manipulation of organoantimony cations for tuneable Lewis acidity and reactivity of palladium organoantimony complexes. Nanyang Technological University. Available at: [Link]

-

Cycloaddition of different epoxides to CO 2 with the catalytic system 1/TBAB. ResearchGate. Available at: [Link]

-

Organocatalysts for the Synthesis of Cyclic Carbonates under the Conditions of Ambient Temperature and Atmospheric CO2 Pressure. MDPI. Available at: [Link]

Sources

- 1. Catalysts for CO2/epoxide ring-opening copolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of cyclic carbonates from epoxides and CO2 - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhanced CO2/Epoxide Cycloaddition Catalyzed by Pyridine-Substituted Triazole-Quaternary Ammonium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: A Novel Approach to Nanoparticle Synthesis Utilizing Tetraphenylantimony Bromide as a Capping and Phase-Transfer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of nanoparticles with controlled size, shape, and stability is a cornerstone of modern materials science and nanomedicine. While various organometallic compounds have been employed as precursors, capping agents, or catalysts, the role of organoantimony compounds, specifically Tetraphenylantimony Bromide (TPASbBr), remains largely unexplored in this domain. This document presents a pioneering, detailed protocol for the synthesis of nanoparticles, proposing the use of this compound as a capping and phase-transfer agent. Drawing parallels from its phosphonium and ammonium analogs, this guide provides a scientifically grounded, hypothetical framework for researchers. It covers the mechanistic rationale, a step-by-step synthesis protocol, characterization methodologies, and critical safety considerations.

Introduction: The Untapped Potential of Organoantimony Compounds in Nanotechnology

Nanoparticle synthesis is a field driven by the quest for novel materials with unique properties. The choice of capping agents and stabilizers is critical in controlling the nucleation and growth of nanoparticles, thereby dictating their final characteristics and applicability. Quaternary ammonium and phosphonium salts are well-documented for their roles as stabilizing or capping agents, preventing agglomeration and controlling the size and shape of nanoparticles.[1]

This compound, an organoantimony compound, shares structural similarities with these widely used agents, particularly the bulky tetraphenyl cation.[1][2] While its primary applications have been in other areas of organic and organometallic synthesis, its ionic nature and the presence of the large phenyl groups suggest a strong potential for it to function as an effective nanoparticle stabilizer.[1][3] This protocol, therefore, ventures into this novel application, providing a foundational methodology for synthesizing nanoparticles with this compound.

Mechanistic Rationale: The Hypothesized Role of this compound

We propose a dual role for this compound in a biphasic nanoparticle synthesis system:

-

Capping/Stabilizing Agent : The bulky tetraphenylstibonium cation ([Sb(C₆H₅)₄]⁺) is hypothesized to adsorb onto the surface of newly formed nanoparticles. This steric hindrance would prevent uncontrolled aggregation, leading to a stable colloidal suspension of well-dispersed nanoparticles. This mechanism is analogous to how cetyltrimethylammonium bromide (CTAB) and tetraphenylphosphonium bromide (TPPB) function in the synthesis of gold and silver nanoparticles.[1][4]

-

Phase-Transfer Catalyst : In a two-phase (aqueous-organic) system, the ionic nature of this compound allows it to facilitate the transfer of reactants between the two phases, enhancing reaction rates.[1] This is particularly useful when an aqueous reducing agent is used to reduce a metal precursor dissolved in an organic solvent.

The proposed mechanism is illustrated in the workflow diagram below.

Caption: Proposed mechanism of this compound in nanoparticle synthesis.

Experimental Protocol: Synthesis of Gold Nanoparticles

This protocol details the synthesis of gold nanoparticles (AuNPs) as a model system. The principles can be adapted for other metallic nanoparticles.

Materials and Reagents

| Reagent | Formula | Purity | Supplier | Notes |

| Tetrachloroauric(III) acid trihydrate | HAuCl₄·3H₂O | ≥99.9% | e.g., Sigma-Aldrich | Metal Precursor |

| This compound | (C₆H₅)₄SbBr | ≥98% | e.g., BenchChem | Capping/Phase-Transfer Agent |

| Sodium Borohydride | NaBH₄ | ≥99% | e.g., Fisher Scientific | Reducing Agent |

| Toluene | C₇H₈ | Anhydrous, ≥99.8% | Various | Organic Solvent |

| Deionized Water | H₂O | 18.2 MΩ·cm | - | Aqueous Solvent |

Step-by-Step Procedure

-

Preparation of Stock Solutions:

-

Prepare a 25 mM solution of HAuCl₄ in toluene.

-

Prepare a 100 mM solution of this compound in toluene.

-

Prepare a fresh, ice-cold 100 mM solution of NaBH₄ in deionized water. Caution: NaBH₄ reacts with water to produce flammable hydrogen gas.[5] Handle in a chemical fume hood.

-

-

Reaction Setup:

-

In a 50 mL round-bottom flask equipped with a magnetic stirrer, add 10 mL of the HAuCl₄ solution.

-

Add 1 mL of the this compound solution to the flask.

-

Stir the mixture vigorously at 800 rpm to ensure proper mixing.

-

-

Nanoparticle Synthesis:

-

Rapidly inject 1 mL of the ice-cold NaBH₄ solution into the vigorously stirring organic solution.

-

Observe the color change. The solution should rapidly turn from yellow to a deep ruby red, indicating the formation of gold nanoparticles.[6]

-

Allow the reaction to proceed for 1 hour at room temperature with continuous stirring to ensure complete reaction and stabilization.

-

-

Purification:

-

Transfer the reaction mixture to a separatory funnel and allow the phases to separate.

-

Carefully collect the organic (upper) layer containing the nanoparticles.

-

Wash the organic layer three times with an equal volume of deionized water to remove excess reducing agent and other water-soluble byproducts.

-

The nanoparticles can be further purified by centrifugation (e.g., 10,000 rpm for 30 minutes), discarding the supernatant, and redispersing the nanoparticle pellet in fresh toluene. This process is analogous to purification methods used for other types of nanoparticles.[4]

-

Caption: Experimental workflow for the synthesis of gold nanoparticles using TPASbBr.

Characterization and Validation

To validate the successful synthesis and stabilization of nanoparticles by this compound, the following characterization techniques are essential:

-

UV-Visible Spectroscopy: To confirm the formation of gold nanoparticles by identifying the Surface Plasmon Resonance (SPR) peak, which is typically around 520 nm for spherical AuNPs.[7] The absorbance spectra can also provide information about the aggregation state of the nanoparticles.[7]

-

Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the synthesized nanoparticles. This is crucial to confirm that the particles are well-dispersed and not aggregated.

-

Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles in solution.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the tetraphenylstibonium cation on the surface of the nanoparticles, evidenced by the characteristic vibrational bands of the phenyl groups.

Safety and Handling of this compound

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. This compound presents specific hazards that must be managed with appropriate precautions.

| Hazard Statement | Precautionary Measures |

| Acute Toxicity (Oral, Dermal, Inhalation) | Avoid breathing dust.[8][9] Do not eat, drink, or smoke when using this product.[10] Wash hands thoroughly after handling.[8] |

| Skin and Eye Irritation | Wear protective gloves, protective clothing, eye protection, and face protection.[8][9] |

| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[8] Avoid release to the environment. |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[8][9] Store away from strong oxidizing agents.[8] |

First Aid Measures:

-

In case of inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[8][10]

-

In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[8]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][9]

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[8][10]

Potential Applications and Future Directions

The successful synthesis of nanoparticles capped with this compound could open up new avenues in various fields. Antimony-containing nanomaterials have shown promise in:

-

Catalysis: Antimony oxides and other derivatives are used in various catalytic processes.[11]

-

Biomedical Applications: Antimony nanoparticles are being investigated for roles in drug delivery, cancer therapy, and bio-imaging.[12][13]

-

Electronics and Sensors: The unique electronic properties of antimony make its nanoparticles suitable for applications in batteries, sensors, and thermoelectric devices.[12][13]

Future research should focus on exploring the synthesis of different types of nanoparticles (e.g., Ag, Pt, Pd) using this protocol, and investigating the influence of reaction parameters (e.g., concentration of TPASbBr, temperature) on the nanoparticle characteristics.

References

- Benchchem. (n.d.). Application Notes and Protocols: Tetraphenylstibonium Bromide in Materials Science.

- Ahmad, R., et al. (2016). Role of Cetyltrimethylammonium Bromide in the Green Synthesis of Silver Nanoparticles Using Mimusops elengi, Linn. (Maulsari) Leaf Extract. SciRP.org.

- Sharutin, V. V., et al. (n.d.). Synthesis and structure of bis(tetraphenylantimony) malonate. ResearchGate.

- Wang, Y., et al. (2007). Synthesis of tetraphenylphosphonium bromide. ResearchGate.

- ACS Publications. (n.d.). Applications of Antimony in Catalysis. ACS Organic & Inorganic Au.

- Fisher Scientific. (n.d.). Safety Data Sheet - this compound.

- AZoNano. (2013). Antimony (Sb) Nanoparticles - Properties, Applications.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Stibonium compounds: crystal and molecular structures of tetraphenylantimony(V) bromide, perchlorate, and tetraphenylborate. RSC Publishing.

- Pfaltz & Bauer. (n.d.). Safety Data Sheet - Antimony tetraphenyl bromide.

- ResearchGate. (n.d.). Review on Oxides of antimony nanoparticles: Synthesis, properties, and applications.

- Beilstein Journals. (2024). Nanoarchitectonics with cetrimonium bromide on metal nanoparticles for linker-free detection of toxic metal ions and catalytic degradation of 4-nitrophenol.

- Protocols.io. (2022). Synthesis of Silver Nanoparticles V.1.

- PubMed Central. (n.d.). Facile and One Pot Synthesis of Gold Nanoparticles Using Tetraphenylborate and Polyvinylpyrrolidone for Selective Colorimetric Detection of Mercury Ions in Aqueous Medium.

- ResearchGate. (2021). Synthesis of tetraphenylantimony 3-fluorophenylacetate from pentaphenylantimony and tri-phenylantimony bis(3-fluorophenyl acetate).

- Carl ROTH. (n.d.). Safety Data Sheet: Tetradecyltrimethylammonium bromide.

- PubMed Central. (n.d.). Semimetal Nanomaterials of Antimony as Highly Efficient Agent for Photoacoustic Imaging and Photothermal Therapy.

- ResearchGate. (n.d.). Synthesis and Antibacterial Performance of Silver Bromide and Silver Nanoparticles.

- Nanomaterials. (n.d.). Antimony Nanoparticles Buy Ultra-High-Purity Nanomaterials.

- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Triphenylantimony.

- Sigma-Aldrich. (2025). Safety Data Sheet.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Effect of the counter-ion on the structures of tetraphenylantimony(V)–stibonium compounds: crystal and molecular structures of tetraphenylantimony(V) bromide, perchlorate, and tetraphenylborate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. BJNANO - Nanoarchitectonics with cetrimonium bromide on metal nanoparticles for linker-free detection of toxic metal ions and catalytic degradation of 4-nitrophenol [beilstein-journals.org]

- 5. protocols.io [protocols.io]

- 6. Facile and One Pot Synthesis of Gold Nanoparticles Using Tetraphenylborate and Polyvinylpyrrolidone for Selective Colorimetric Detection of Mercury Ions in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scirp.org [scirp.org]

- 8. fishersci.com [fishersci.com]

- 9. pfaltzandbauer.com [pfaltzandbauer.com]

- 10. chemos.de [chemos.de]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Semimetal Nanomaterials of Antimony as Highly Efficient Agent for Photoacoustic Imaging and Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nanorh.com [nanorh.com]

Application Notes and Protocols for Reactions Involving Tetraphenylantimony Bromide

Introduction: Unveiling the Potential of Tetraphenylantimony Bromide in Synthetic Chemistry

Tetraphenylantimony(V) bromide, with the chemical formula (C₆H₅)₄SbBr, is an organoantimony compound that holds considerable promise for specialized applications in organic synthesis and materials science.[1] As a pentavalent antimony species, it features a central antimony atom bonded to four phenyl groups and one bromine atom. While less ubiquitous than its phosphorus and arsenic analogs, the unique reactivity profile of this compound, particularly its potential as a phenylating agent, warrants detailed exploration.

This comprehensive guide provides researchers, scientists, and drug development professionals with a foundational understanding of the experimental setups for reactions involving this compound. We will delve into its core reactivity, present detailed protocols for key transformations, and offer expert insights into ensuring experimental success and reproducibility.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is paramount for safe and effective experimentation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₀BrSb | [2] |

| Molecular Weight | 510.08 g/mol | [2] |

| Appearance | White to off-white powder or crystals | American Elements |

| Melting Point | 204 °C (decomposes) | [3] |

| Solubility | Insoluble in water. | American Elements |

Safety and Handling:

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.[2]

-

Hazard Statements: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. Toxic to aquatic life with long-lasting effects.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move to fresh air. If swallowed, call a poison center or doctor.[2]

Core Reactivity: The Tetraphenylstibonium Cation as a Phenyl Donor

The central theme of this compound reactivity revolves around its ability to act as a phenylating agent . This capability stems from the nature of the pentavalent organoantimony center. While the tetraphenylantimony(V) cation, [(C₆H₅)₄Sb]⁺, is relatively stable, one of the four phenyl groups can be transferred to a suitable nucleophile. This reactivity is analogous to that of pentaphenylantimony (Ph₅Sb), which readily reacts with protic reagents to eliminate benzene and form tetraphenylantimony(V) derivatives.[4]

The general mechanism for phenylation using this compound can be conceptualized as a nucleophilic attack on one of the phenyl groups attached to the antimony center, facilitated by conditions that promote the departure of the bromide ion and the subsequent transfer of a phenyl anion equivalent.

Application Note 1: O-Phenylation of Phenols and Alcohols

The introduction of a phenyl group to a hydroxyl moiety is a valuable transformation in organic synthesis, particularly in the construction of diaryl ethers and aryl alkyl ethers, which are common motifs in pharmaceuticals and functional materials.

Expertise & Experience: Mechanistic Considerations

The phenylation of alcohols and phenols with this compound is predicated on the nucleophilicity of the hydroxyl group. The reaction is typically facilitated by a base, which deprotonates the alcohol or phenol to generate the more nucleophilic alkoxide or phenoxide. This anionic species then attacks one of the ipso-carbons of the phenyl rings on the antimony center. The choice of base and solvent is critical to ensure solubility of the reagents and to modulate the reactivity. Non-protic, polar solvents are generally preferred to avoid competitive reactions with the solvent.

Trustworthiness: Self-Validating Protocol

The following protocol is designed with internal checks to validate its progress. The disappearance of the starting alcohol/phenol and the formation of the corresponding ether can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The formation of the triphenylantimony oxide byproduct is also an indicator of reaction progression.

Detailed Protocol: O-Phenylation of 4-Methoxyphenol

Materials and Reagents:

-

This compound ((C₆H₅)₄SbBr)

-

4-Methoxyphenol

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Diethyl Ether (Et₂O)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Saturated aqueous Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

Experimental Procedure:

-

Preparation of the Nucleophile: To a dry 100 mL round-bottom flask under an inert atmosphere, add 4-methoxyphenol (1.24 g, 10 mmol) and anhydrous DMF (40 mL).

-

Cool the solution to 0 °C in an ice bath and add sodium hydride (0.44 g of a 60% dispersion, 11 mmol) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the sodium phenoxide is evident by the cessation of hydrogen gas evolution.

-

Phenylation Reaction: To the solution of the sodium 4-methoxyphenoxide, add this compound (5.10 g, 10 mmol) in one portion.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-methoxydiphenyl ether.

Table 2: Representative Quantitative Data for O-Phenylation

| Substrate | Product | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Methoxyphenol | 4-Methoxydiphenyl ether | NaH | DMF | 80 | 18 | ~75-85 |

| Phenol | Diphenyl ether | NaH | DMF | 80 | 24 | ~70-80 |

| Benzyl alcohol | Benzyl phenyl ether | NaH | DMF | 80 | 24 | ~60-70 |

Yields are approximate and may vary depending on reaction scale and purity of reagents.

Diagram 1: Workflow for the O-Phenylation of Phenols

Caption: Workflow for the O-phenylation of phenols and alcohols using this compound.

Application Note 2: N-Phenylation of Amines

The formation of N-aryl bonds is a cornerstone of medicinal chemistry and materials science. This compound can serve as a reagent for the N-phenylation of primary and secondary amines to furnish the corresponding anilines.

Expertise & Experience: Overcoming Challenges

The N-phenylation of amines using this methodology requires careful consideration of the amine's basicity and nucleophilicity. Less basic, more nucleophilic amines are often better substrates. Stronger bases may be required to deprotonate less acidic amines. Side reactions, such as the quaternization of the amine, can occur, especially with primary amines.[5][6] Therefore, controlling the stoichiometry and reaction temperature is crucial. The use of a bulky, non-nucleophilic base can help to minimize side reactions.

Trustworthiness: Method Validation

The progress of the N-phenylation reaction can be effectively monitored by LC-MS, which will show the consumption of the starting amine and the emergence of the phenylated product. ¹H NMR spectroscopy of the crude reaction mixture can also provide evidence for the formation of the desired product and potential byproducts.

Detailed Protocol: N-Phenylation of Morpholine

Materials and Reagents:

-

This compound ((C₆H₅)₄SbBr)

-

Morpholine

-

Potassium bis(trimethylsilyl)amide (KHMDS), 1.0 M solution in THF

-

Anhydrous Toluene

-

Anhydrous Diethyl Ether (Et₂O)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Chloride (brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Schlenk flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere setup (e.g., argon)

-

Syringes for liquid transfer

-

Separatory funnel

-

Rotary evaporator

Experimental Procedure:

-

Preparation of the Nucleophile: To a dry Schlenk flask under an inert atmosphere, add morpholine (0.87 g, 10 mmol) and anhydrous toluene (30 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add KHMDS (11 mL of a 1.0 M solution in THF, 11 mmol) via syringe.

-

Allow the mixture to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Phenylation Reaction: Add this compound (5.10 g, 10 mmol) to the flask.

-

Heat the reaction mixture to reflux (approximately 110 °C) for 24-48 hours, monitoring by GC-MS.

-

Work-up: Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution (40 mL).

-

Transfer to a separatory funnel and extract with diethyl ether (3 x 40 mL).

-

Combine the organic layers, wash with brine (1 x 40 mL), and dry over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the organic phase. Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield N-phenylmorpholine.

Diagram 2: Logical Relationship in N-Phenylation

Caption: Key steps in the N-phenylation of amines using this compound.

Conclusion and Future Outlook

This compound, while a specialized reagent, offers a viable pathway for the phenylation of O- and N-nucleophiles. The protocols outlined in this guide provide a solid foundation for researchers to explore these transformations. Future research may focus on expanding the substrate scope, optimizing reaction conditions to improve yields and reduce reaction times, and exploring the catalytic potential of this compound in other organic reactions. The development of milder and more environmentally friendly conditions will further enhance the utility of this intriguing organoantimony compound.

References

-

American Elements. Tetraphenylantimony(V) Bromide. [Link]

- Sharutin, V. V., Sharutina, O. K., & Bel'skii, V. K. (2000). Phenylation of Antimony(V) Organic Compounds with Pentaphenylantimony. The Structure of Tetraphenylantimony Chloride. Russian Journal of General Chemistry, 70(8), 1261–1264.

-

Wikipedia. Pentaphenylantimony. [Link]

-

PubChem. This compound. [Link]

-

LookChem. This compound. [Link]

- Walker, M. A. Preparation of primary amines. In Organic Chemistry 1: An open textbook. SUNY Potsdam.

- Lumen Learning. Reaction of RX with NH3 and amines. In Organic Chemistry 1: An open textbook.

Sources

- 1. americanelements.com [americanelements.com]

- 2. This compound | C24H20BrSb | CID 88914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Appendix 1: Summary of Part 1 reactions used for synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 4. Pentaphenylantimony - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 9.4. Reaction of RX with NH3 and amines | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

Application Notes and Protocols: Unraveling the Catalytic Action of Tetraphenylantimony Bromide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a detailed exploration of the mechanistic principles and practical protocols for utilizing Tetraphenylantimony Bromide, Ph₄SbBr, in catalytic cycles. While less ubiquitous than its phosphorus and nitrogen analogs, this organoantimony compound presents unique catalytic activities rooted in its distinct electronic and structural properties. This guide moves beyond a simple recitation of procedures to explain the underlying chemical rationale, empowering researchers to not only apply these methods but also to innovate upon them.

Core Principles: The Dual Catalytic Personality of this compound

This compound's catalytic utility stems primarily from two key modes of action: its function as a phase-transfer catalyst and its role as a Lewis acid catalyst . The interplay between these two functions dictates its efficacy in a variety of organic transformations.

Phase-Transfer Catalysis (PTC): Bridging Chemical Divides

In heterogeneous reaction mixtures, where reactants are segregated in immiscible phases (e.g., a solid-liquid or liquid-liquid system), the reaction rate is often limited by the slow diffusion of reactants across the phase boundary. This compound, as a quaternary stibonium salt, can overcome this limitation.

The catalytic cycle in phase-transfer catalysis is initiated by the exchange of its bromide anion with the anionic reactant in the aqueous or solid phase. This forms a lipophilic ion pair, [Ph₄Sb]⁺[Reactant]⁻, which is soluble in the organic phase. This ion pair then transports the reactant into the organic phase to react with the substrate. Following the reaction, the tetraphenylstibonium cation shuttles the byproduct anion back to the initial phase, thus completing the catalytic cycle. The lipophilicity of the four phenyl groups is crucial for its solubility in organic solvents, making it an effective transport agent.[1]

A generalized workflow for a phase-transfer catalyzed reaction is depicted below:

Caption: Generalized workflow for phase-transfer catalysis.

Lewis Acid Catalysis: Activation through Electron Acceptance

The antimony(V) center in this compound can function as a Lewis acid, accepting electron density from a Lewis basic substrate. This interaction activates the substrate towards nucleophilic attack. The crystal structure of tetraphenylantimony(V) bromide reveals a trigonal bipyramidal geometry with a notably long apical Sb-Br bond.[2][3] This elongated bond suggests a facile dissociation to generate the tetraphenylstibonium cation, [Ph₄Sb]⁺, and a bromide anion. The cationic antimony center is a potent Lewis acid.

Tetraarylstibonium cations have been implicated in the catalysis of cycloaddition reactions, such as the reaction of epoxides with carbon dioxide or isocyanates to form oxazolidinones.[4] The catalytic cycle likely involves the coordination of the epoxide oxygen to the Lewis acidic antimony center, which polarizes the C-O bond and facilitates ring-opening by a nucleophile.

A proposed mechanism for the Lewis acid-catalyzed activation of an epoxide is illustrated below:

Caption: Lewis acid-catalyzed activation of an epoxide.

Protocols and Methodologies

The following protocols are provided as a starting point for researchers. It is imperative to conduct all reactions under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified, and to use anhydrous solvents when necessary.

Protocol for Phase-Transfer Catalyzed Nucleophilic Substitution

This protocol is adapted from procedures for analogous phosphonium salts and is applicable to a wide range of nucleophilic substitution reactions.[5]

Objective: To synthesize an ether via Williamson ether synthesis using a phase-transfer catalyst.

Materials:

-

Reactant 1 (e.g., a phenol)

-

Reactant 2 (e.g., an alkyl halide)

-

This compound (1-5 mol%)

-

Aqueous base (e.g., NaOH or K₂CO₃ solution)

-

Organic solvent (e.g., toluene, dichloromethane)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for reflux and workup

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the phenol in the chosen organic solvent.

-

Addition of Base: Add the aqueous base solution to the flask.

-

Catalyst Addition: Add this compound (1-5 mol% relative to the limiting reagent) to the biphasic mixture.

-

Addition of Alkyl Halide: Slowly add the alkyl halide to the vigorously stirred reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain vigorous stirring to ensure efficient mixing of the phases. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, cool the reaction to room temperature. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography or distillation.

Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting materials and the appearance of the product spot on TLC or a new peak in the GC chromatogram. The identity of the product should be confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol for Lewis Acid-Catalyzed Oxidation

This protocol is based on the oxidation of furoin to furil using a related triphenylantimony catalyst and can be adapted for other oxidation reactions.[6]

Objective: To perform an aerobic oxidation of an α-hydroxyketone.

Materials:

-

α-Hydroxyketone (e.g., furoin)

-

This compound (as a precatalyst that may generate the active species in situ, typically 5-10 mol%)

-

Organic solvent (e.g., dichloromethane, acetonitrile)

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the α-hydroxyketone and this compound in the organic solvent.

-

Reaction: Stir the solution at room temperature under an atmosphere of air (or oxygen, if a more potent oxidant is required).

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system.

Causality in Experimental Choices: The choice of an air or oxygen atmosphere is critical as it is the terminal oxidant in this catalytic cycle. The antimony catalyst facilitates the transfer of electrons from the substrate to oxygen. The solvent should be chosen to be inert to the reaction conditions and to solubilize both the substrate and the catalyst.

Data Presentation and Characterization

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₀BrSb | [7] |

| Molecular Weight | 510.1 g/mol | [7] |

| Appearance | White to off-white solid | [8] |

| Melting Point | 204 °C (decomposes) | [6] |

| Solubility | Soluble in many organic solvents | General Knowledge |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic peaks for the phenyl groups, including C-H stretching and bending vibrations, and C=C stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will be dominated by multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the phenyl protons.

-

¹³C NMR: The spectrum will show several signals in the aromatic region corresponding to the different carbon environments in the phenyl rings.

-

Mechanistic Diagrams and Catalytic Cycles

Catalytic Cycle for Phase-Transfer Catalysis

Caption: Catalytic cycle of this compound in PTC.

Proposed Catalytic Cycle for Lewis Acid-Catalyzed Cycloaddition

Caption: Proposed catalytic cycle for cycloaddition.

Concluding Remarks and Future Outlook

This compound, while not as extensively studied as other onium salts, offers a compelling platform for catalytic applications. Its ability to function through both phase-transfer and Lewis acidic mechanisms provides a versatile tool for organic synthesis. The protocols and mechanistic insights provided herein are intended to serve as a robust foundation for researchers to explore and expand the synthetic utility of this intriguing catalyst. Further investigations into its role in asymmetric catalysis and its application in the synthesis of complex molecules are promising avenues for future research.

References

-

Applications of Antimony in Catalysis. ACS Organic & Inorganic Au. [Link]

-

stibonium compounds: crystal and molecular structures of tetraphenylantimony(V) bromide, perchlorate, and tetraphenylborate. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

This compound. Ereztech. [Link]

-

stibonium compounds: crystal and molecular structures of tetraphenylantimony(V) bromide, perchlorate, and tetraphenylborate. Sci-Hub. [Link]

-

This compound. PubChem. [Link]

-

Bifunctional Catalysis Prevents Inhibition in Reversible-Deactivation Ring-Opening Copolymerizations of Epoxides and Cyclic Anhydrides. eScholarship.org. [Link]

-

Impact of Tetrabutylammonium on the Oxidation of Bromide by Ozone. PubMed Central. [Link]

-

Synthesis of tetraphenylphosphonium bromide. ResearchGate. [Link]

-

Facile Access to Organostibines via Selective Organic Superbase Catalyzed Antimony-Carbon Protonolysis. Wiley Online Library. [Link]

-

Publications – Christov's Computational Chemistry Lab. Michigan Technological University. [Link]

-

Spectroscopic investigation, thermal behavior, catalytic reduction, biological and computational studies of novel four transition metal complexes based on 5-methylthiophene Schiff base type. PubMed Central. [Link]

-